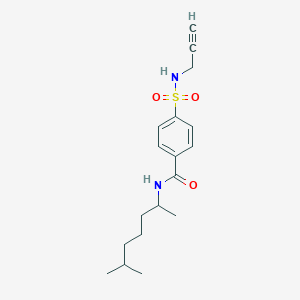
N-(6-methylheptan-2-yl)-4-(prop-2-ynylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylheptan-2-yl)-4-(prop-2-ynylsulfamoyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as “MSB” and is a member of the sulfonamide family of compounds. MSB has been studied for its potential use in cancer treatment, as well as its effects on various physiological and biochemical processes.
Mécanisme D'action
The mechanism of action of MSB involves its interaction with specific enzymes involved in cell proliferation. MSB binds to these enzymes, inhibiting their activity and preventing cancer cells from dividing and growing. Additionally, MSB has been shown to induce apoptosis in cancer cells, further inhibiting their growth.
Biochemical and Physiological Effects:
MSB has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, MSB has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. MSB has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MSB is its specificity for certain enzymes involved in cell proliferation. This specificity makes it a promising candidate for cancer therapy, as it can target cancer cells while leaving healthy cells unaffected. However, one limitation of MSB is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on MSB. One area of interest is the development of more efficient synthesis methods for MSB, which could improve yield and purity. Additionally, further research is needed to fully understand the biochemical and physiological effects of MSB, as well as its potential applications in various fields. Finally, research is needed to determine the safety and efficacy of MSB in human clinical trials, which could pave the way for its use in cancer therapy and other applications.
Méthodes De Synthèse
The synthesis of MSB involves several steps, starting with the reaction of 2-aminobenzamide with 6-methylhept-5-en-2-one. This reaction produces an intermediate compound, which is then reacted with propargylamine to form the final product, MSB. The synthesis of MSB has been optimized over the years, with various modifications made to improve yield and purity.
Applications De Recherche Scientifique
MSB has been extensively studied for its potential use in cancer treatment. Research has shown that MSB inhibits the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, MSB has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(6-methylheptan-2-yl)-4-(prop-2-ynylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-5-13-19-24(22,23)17-11-9-16(10-12-17)18(21)20-15(4)8-6-7-14(2)3/h1,9-12,14-15,19H,6-8,13H2,2-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLROBHGICDREHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

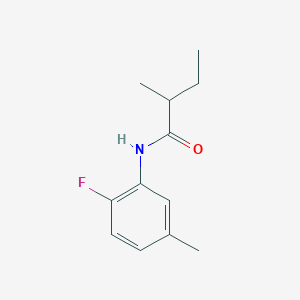
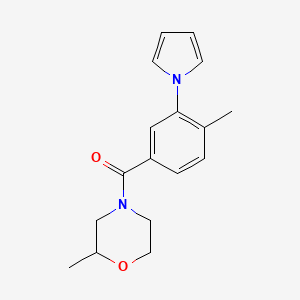
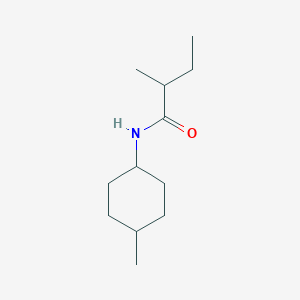
![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)
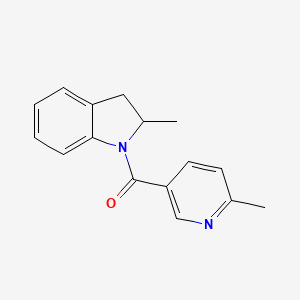
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492771.png)
![4-[4-(4-Hydroxybenzoyl)piperidine-1-carbonyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7492776.png)
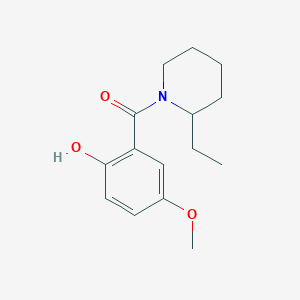
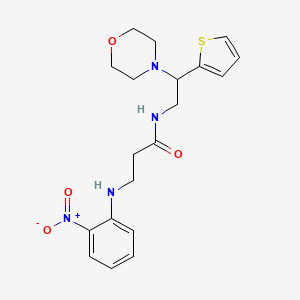

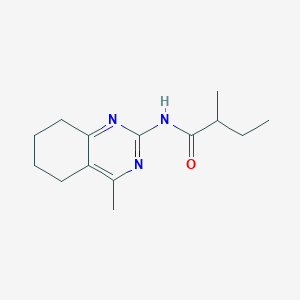

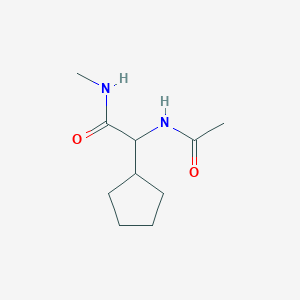
![4-(1,3-Benzothiazol-2-yl)-18-ethyl-3-imino-4,5,10,18-tetrazatetracyclo[8.8.0.02,6.012,17]octadeca-1,5,12,14,16-pentaen-11-one](/img/structure/B7492833.png)